Cas no 1784097-67-1 (2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid)

2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-4-acetic acid, 2,5-dihydro-1-(4-methylphenyl)-5-oxo-
- 2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid
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- MDL: MFCD30499069
- インチ: 1S/C12H12N2O3/c1-8-2-4-10(5-3-8)14-12(17)9(7-13-14)6-11(15)16/h2-5,7,13H,6H2,1H3,(H,15,16)
- InChIKey: HNBZKJYQTQENNR-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C=C2)C(=O)C(CC(O)=O)=CN1
2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-337437-1g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 1g |
$1286.0 | 2023-09-03 | ||
Enamine | EN300-337437-5g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 5g |
$3728.0 | 2023-09-03 | ||
Enamine | EN300-337437-1.0g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-337437-0.1g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 0.1g |
$1131.0 | 2023-09-03 | ||
Enamine | EN300-337437-0.25g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 0.25g |
$1183.0 | 2023-09-03 | ||
Enamine | EN300-337437-5.0g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 5.0g |
$3728.0 | 2023-02-23 | ||
Enamine | EN300-337437-10g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 10g |
$5528.0 | 2023-09-03 | ||
Enamine | EN300-337437-10.0g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 10.0g |
$5528.0 | 2023-02-23 | ||
Enamine | EN300-337437-0.05g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 0.05g |
$1080.0 | 2023-09-03 | ||
Enamine | EN300-337437-0.5g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 0.5g |
$1234.0 | 2023-09-03 |
2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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5. Book reviews
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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10. Book reviews
2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acidに関する追加情報
2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic Acid: A Comprehensive Overview
The compound with CAS No. 1784097-67-1, commonly referred to as 2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. Recent studies have highlighted its promising role in drug development, particularly in the context of anti-inflammatory and anticancer therapies.
The structure of this compound is characterized by a pyrazole ring system with a 4-methylphenyl substituent and an acetic acid moiety. The presence of the pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, contributes significantly to its chemical reactivity and biological activity. The 4-methylphenyl group adds electron-donating properties, enhancing the molecule's stability and bioavailability. Additionally, the acetic acid group introduces carboxylic acid functionality, which can participate in hydrogen bonding and other intermolecular interactions, further influencing its pharmacokinetic properties.
Recent research has focused on optimizing the synthesis of this compound to improve yield and purity. Traditional methods involve multi-step synthesis, often utilizing coupling reactions or cyclization techniques. However, advancements in catalytic processes and green chemistry have enabled more efficient pathways. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality. These developments underscore the importance of continuous innovation in synthetic methodologies to meet the demands of modern drug discovery.
In terms of biological activity, this compound has demonstrated potent anti-inflammatory effects in preclinical models. Studies conducted on animal models have shown that it effectively inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key players in inflammatory diseases like arthritis and inflammatory bowel disease. Furthermore, its ability to modulate the NF-kB pathway, a central regulator of inflammation, highlights its potential as a novel therapeutic agent for chronic inflammatory conditions.
Beyond its anti-inflammatory properties, this compound has also exhibited promising anticancer activity. In vitro studies have revealed its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy drugs. Mechanistic investigations suggest that it targets key oncogenic pathways such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancers. These findings have sparked interest in exploring its potential as a targeted therapy for cancers with specific genetic profiles.
The pharmacokinetic profile of this compound is another area of active research. Early studies indicate that it possesses favorable absorption characteristics following oral administration, with moderate bioavailability. However, efforts are underway to enhance its solubility and permeability through structural modifications or formulation strategies such as nanoparticle encapsulation. These improvements aim to optimize its therapeutic index and reduce potential side effects.
In conclusion, 2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid represents a compelling candidate for further exploration in drug development. Its unique chemical structure, coupled with advancements in synthetic techniques and promising biological activity profiles, positions it as a valuable asset in the quest for novel therapeutics. As research continues to unfold, this compound holds the potential to make significant contributions to the treatment of inflammatory diseases and cancer.
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